3-[(4-methylphenyl)sulfonyl]-10H-phenothiazine
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Description
The compound “3-[(4-methylphenyl)sulfonyl]-10H-phenothiazine” is a derivative of phenothiazine, which is a heterocyclic compound that has been widely used in the pharmaceutical industry . The “3-[(4-methylphenyl)sulfonyl]-” part suggests that it has a sulfonyl group attached to a methylphenyl group at the 3-position of the phenothiazine ring.
Mechanism of Action
Target of Action
The primary target of 3-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and maintenance of stem cells .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin , thereby inhibiting the Wnt/β-catenin signaling pathway .
Biochemical Pathways
The compound’s action primarily affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . The downstream effects include changes in cell growth and differentiation, which can have significant implications in various biological processes and disease states, including cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of β-catenin and the subsequent downregulation of Wnt/β-catenin target genes . This can lead to changes in cell growth and differentiation . In terms of therapeutic effects, the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Biochemical Analysis
Cellular Effects
Similar sulfonyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Similar sulfonyl compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar sulfonyl compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Similar sulfonyl compounds have been shown to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar sulfonyl compounds have been shown to interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar sulfonyl compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-10H-phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c1-13-6-8-14(9-7-13)24(21,22)15-10-11-17-19(12-15)23-18-5-3-2-4-16(18)20-17/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGZTMJHOONLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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